molecular formula C19H15BrClNO2 B1372396 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-27-9

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1372396
CAS RN: 1160253-27-9
M. Wt: 404.7 g/mol
InChI Key: NTEMFGOBRLETIG-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (6-Br-IPQC) is a compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C16H14BrNO2Cl. 6-Br-IPQC has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis Techniques and Organic Chemistry Applications :

    • A method for synthesizing 6-hydroxy-1H-quinolin-2-one in ionic liquid has been investigated, utilizing a process involving bromination, acylation, and the Heck reaction. This method is noted for its high yield, simplicity, and environmental friendliness (Liu Chang-chun, 2010).
    • The synthesis of "Willowlike" Thermotropic Dendrimers using AB2 monomers, including 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, highlights the versatility of bromoquinoline derivatives in polymer chemistry (Percec, Chu, & Kawasumi, 1994).
  • Biochemical Research and Potential Therapeutic Applications :

    • The synthesis and study of new quinoline compounds, including derivatives of 6-bromoquinoline, have been conducted to explore their potential as inhibitors of steroid 5alpha reductases, an enzyme involved in various health conditions (Baston, Palusczak, & Hartmann, 2000).
    • A study on the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives revealed significant antimicrobial and antimalarial activities, suggesting the potential medicinal applications of bromoquinoline compounds (Parthasaradhi et al., 2015).
  • Material Science and Photophysics :

    • The study of the photophysical properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via the Buchwald–Hartwig amination, highlights the role of bromoquinolines in developing materials with specific optical properties (Bonacorso et al., 2018).

properties

IUPAC Name

6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEMFGOBRLETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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